Fasciculatin

Descripción general

Descripción

Fasciculation is a term used to describe the spontaneous, involuntary, and often repetitive contraction of a muscle or group of muscles. This phenomenon is most commonly seen in the form of twitching of muscle fibers, which is often visible to the naked eye. Fasciculation is a common finding in the clinical setting, and can be caused by a variety of conditions, ranging from benign to serious. In

Aplicaciones Científicas De Investigación

Neurological Research: ALS Diagnosis

Fasciculatin has been instrumental in the study of Amyotrophic Lateral Sclerosis (ALS) . Researchers have utilized muscle ultrasonography (MUS) to observe fasciculations, which are critical biomarkers for ALS diagnosis. Fasciculatin’s role in differentiating ALS from non-ALS patients is significant, as it presents a higher grade of fasciculation in ALS patients, primarily distributed in proximal limbs .

Oncology: Tumor Cell Line Analysis

In oncological research, Fasciculatin has been evaluated for its cytotoxic effects on human tumor cell lines. It has shown influence on the mitogen-induced proliferation of human lymphocytes and growth of human tumor cell lines, including breast (MCF-7), lung (NCI-H640), and CNS (SF-268) cell lines. This furanosesterterpene isolated from marine sponges has potential applications in cancer therapy due to its antitumor properties .

Immunology: Lymphocyte Proliferation Inhibition

Fasciculatin’s impact on the immune system has been studied, particularly its effect on the proliferation of human lymphocytes. It has been found to inhibit the mitogenic response of lymphocytes to phytohemagglutinin (PHA), which could have implications for autoimmune diseases and immunosuppressive therapies .

Pharmacology: Drug Development

The bioactive properties of Fasciculatin make it a candidate for drug development. Its antiviral, antibacterial, anti-inflammatory, and protein phosphatase inhibitory activity are areas of interest for pharmaceutical research. The compound’s diverse biological activities suggest potential for developing new medications .

Marine Biology: Sponge Metabolite Analysis

Fasciculatin, derived from marine sponges, is a subject of interest in marine biology. Its isolation and characterization contribute to our understanding of marine biodiversity and the potential of marine organisms in producing novel bioactive compounds .

Biotechnology: Biomarker Identification

The application of Fasciculatin in biotechnology includes the identification and validation of biomarkers for diseases. Its distinct presence in ALS patients compared to non-ALS individuals showcases its potential as a diagnostic tool in biotechnological advancements .

Neurophysiology: Muscle Contraction Studies

Fasciculatin’s role in visible muscle contractions, or fasciculations, provides insights into muscle physiology and the neurophysiological processes underlying these movements. This can aid in the understanding of muscular disorders and their treatments .

Diagnostic Imaging: Ultrasound Technology

The use of Fasciculatin in diagnostic imaging, particularly ultrasound, has shown promise. Its ability to be detected with higher sensitivity compared to electromyography (EMG) positions it as a valuable tool in non-invasive diagnostic procedures .

Propiedades

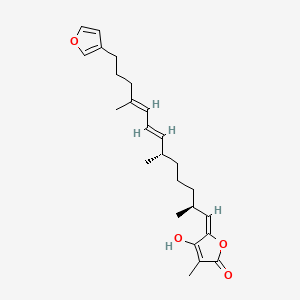

IUPAC Name |

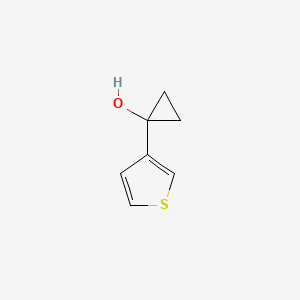

(5E)-5-[(2S,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-7,9-dienylidene]-4-hydroxy-3-methylfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-18,20,26H,6-7,10-13H2,1-4H3/b8-5+,19-9+,23-16+/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFNRHCNBWUYAM-JUXMFKGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(C)CCCC(C)C=CC=C(C)CCCC2=COC=C2)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C\[C@@H](C)CCC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fasciculatin | |

CAS RN |

37905-12-7 | |

| Record name | Fasciculatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of Fasciculatin?

A: Fasciculatin is primarily isolated from marine sponges belonging to the genus Ircinia. Specifically, it has been found in Ircinia variabilis collected from the Atlantic Coast of Morocco [] and the Thyrrenean Sea [], as well as in Ircinia fasciculata [].

Q2: What is the molecular structure of Fasciculatin?

A: Fasciculatin is a linear furanosesterpene, characterized by a 25-carbon backbone with a furan ring and a tetronic acid moiety at opposite ends. While specific spectroscopic data might vary slightly between studies, its structure is well-defined and distinguishes it from similar compounds like Palinurin and Variabilin [, ]. Interestingly, a structurally related compound, Konakhin, was isolated from a sponge off the coast of Senegal and differs from Fasciculatin by the replacement of the carbonyl carbon in the tetronic acid moiety with chlorine [].

Q3: Are there any known ecological roles of Fasciculatin?

A: While not directly addressed in the provided research, the presence of Fasciculatin in the defensive secretions of the nudibranch Discodoris indecora, which preys on Ircinia variabilis, suggests a potential ecological role in predator defense []. This observation implies a fascinating relationship between the sponge, its chemical defense mechanisms, and the nudibranch that appears to utilize these compounds for its own protection.

Q4: Has the structure-activity relationship (SAR) of Fasciculatin been investigated?

A: While the provided abstracts don't delve into specific SAR studies for Fasciculatin, the discovery of Konakhin [], a structurally similar compound with a chlorine atom replacing a specific carbon, offers a starting point. Comparing the biological activity of Konakhin and Fasciculatin could provide valuable insights into the importance of the tetronic acid moiety for its activity. Further research exploring modifications to the furan ring or the linear carbon chain could provide a comprehensive understanding of Fasciculatin's SAR.

Q5: What analytical techniques are used to characterize and study Fasciculatin?

A: Although specific methods are not detailed in the abstracts, the research relies heavily on spectroscopic techniques for structural elucidation, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments []. Furthermore, isolation and purification likely involve techniques like chromatography (e.g., High-Performance Liquid Chromatography) to separate Fasciculatin from other compounds present in the sponge extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

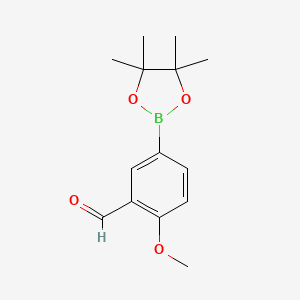

![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane](/img/structure/B1441403.png)